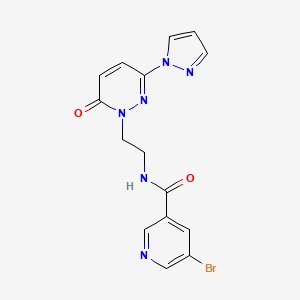

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O2/c16-12-8-11(9-17-10-12)15(24)18-5-7-22-14(23)3-2-13(20-22)21-6-1-4-19-21/h1-4,6,8-10H,5,7H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGZOZZVTOOXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps:

Formation of the Pyrazolyl-Pyridazinyl Intermediate: The initial step involves the synthesis of the pyrazolyl-pyridazinyl intermediate. This can be achieved through the reaction of 3-(1H-pyrazol-1-yl)pyridazine with appropriate reagents under controlled conditions.

Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Coupling with Nicotinamide: The final step involves coupling the brominated intermediate with nicotinamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and pyridazinyl moieties.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinyl ring.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with altered carbonyl groups.

Substitution: A variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving nicotinamide-related pathways.

Medicine

In medicinal chemistry, 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include nicotinamide-related metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights:

Core Heterocycles: The target compound features a pyridazine ring fused with a nicotinamide moiety, whereas Compound 6e utilizes an indole core. Pyridazine derivatives are known for their electron-deficient nature, favoring π-π stacking interactions, while indoles are prevalent in bioactive molecules due to their planar aromaticity and hydrogen-bonding capacity.

Substituents and Linkers: Both compounds incorporate a bromine atom at the 5-position of their aromatic rings, a strategic modification to enhance binding affinity in receptor-ligand interactions.

Potential Applications: While the target compound’s biological activity is undocumented, its pyridazine-pyrazole scaffold resembles kinase inhibitor frameworks (e.g., c-Met inhibitors). In contrast, Compound 6e’s indole-oxadiazole structure aligns with protease or enzyme inhibitors reported in patent literature .

Synthetic Complexity :

- The ethyl linker in the target compound may simplify synthesis compared to the cyclopropane-oxadiazole moiety in Compound 6e, which likely requires stereoselective cyclopropanation and oxadiazole ring formation .

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:

- Condensation reactions to attach the pyrazole and nicotinamide moieties .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for bromine substitution reactions, with yields improved under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Temperature control : Reactions often proceed at 60–80°C to balance speed and side-product minimization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Routine characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm connectivity, with pyridazine C=O peaks at ~165–170 ppm and pyrazole protons as singlets near 8.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~438 Da) .

- IR spectroscopy : Stretching frequencies for amide (1650–1680 cm⁻¹) and pyridazinone C=O (1700–1730 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray data (e.g., bond lengths or angles) require:

- Multi-software validation : Use SHELXL alongside Olex2 or PLATON to cross-validate refinement parameters.

- Twinned data analysis : For overlapping reflections, SHELXL’s TWIN command can deconvolute datasets .

- Hydrogen bonding networks : Compare experimental H-bond geometries with DFT-optimized models to resolve ambiguities .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

SAR studies benefit from:

- Analog synthesis : Modify substituents (e.g., replace pyrazole with triazole) and compare bioactivity .

- Molecular docking : Use AutoDock Vina to predict binding modes against targets like kinase enzymes, focusing on H-bond interactions with the pyridazinone core .

- Comparative tables :

| Compound Modification | Biological Impact (vs. Parent) | Source |

|---|---|---|

| Thiophene instead of pyrazole | Reduced enzyme inhibition | |

| Fluorinated benzene substituent | Enhanced anti-inflammatory |

Advanced: How to design experiments to elucidate the mechanism of action given limited existing data?

Proposed approaches:

- Enzyme inhibition assays : Screen against kinases or phosphodiesterases using fluorescence-based substrates .

- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify intracellular accumulation .

- Transcriptomics : RNA-seq analysis post-treatment identifies dysregulated pathways (e.g., apoptosis or inflammation) .

Basic: What are the stability profiles under different laboratory conditions?

Stability varies with conditions:

- Thermal stability : Decomposition observed >150°C via TGA; store at –20°C for long-term stability .

- Photodegradation : Protect from UV light; amber vials reduce decomposition by 30% over 30 days .

- Solution stability : In DMSO, >90% purity retained for 6 months at –80°C; avoid aqueous buffers (pH >8) due to hydrolysis .

Advanced: How to address discrepancies in biological activity data across studies?

Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .

- Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) .

- Meta-analysis : Pool data from ≥3 independent studies, applying statistical weighting for sample size and assay type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.